molecular formula C22H19N3O4 B2974064 5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid CAS No. 2309445-74-5

5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid

Cat. No. B2974064
CAS RN: 2309445-74-5
M. Wt: 389.411
InChI Key: ZWEMTYCPJUZSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
BenchChem offers high-quality 5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups in organic synthesis, offering compatibility with a variety of acid- and base-labile protecting groups. Its removal is conveniently achieved with triethylamine, making it an essential tool in the synthesis of complex organic molecules, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).

Facilitation of Solid-Phase Peptide Synthesis

Fmoc derivatives are used as reversible protecting groups for amide bonds in peptides, facilitating the synthesis of difficult sequences by inhibiting interchain association during solid-phase synthesis. This application underscores the versatility of the Fmoc group in peptide chemistry (Johnson, Quibell, Owen, & Sheppard, 1993).

Development of Coordination Polymers

Research into bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has led to the synthesis of novel coordination polymers with diverse structures, demonstrating the potential of these compounds in materials science. These polymers exhibit interesting thermal and luminescence properties, making them candidates for various applications (Cheng et al., 2017).

Exploration of N-Substituted Hydroxamic Acids

The compound has also been applied in the synthesis of N-alkylhydroxamic acids, showcasing its utility in the generation of structurally diverse bioactive molecules. This highlights its role in medicinal chemistry, providing a pathway to new therapeutic agents (Mellor & Chan, 1997).

Synthesis of Complex Organic Molecules

Another study illustrates the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating the chemical's versatility in creating complex organic structures. This serves as an example of its application in organic synthesis, contributing to the development of novel compounds with potential biological activities (Le & Goodnow, 2004).

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-19-11-25(20(21(26)27)17(19)10-23-24)22(28)29-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-10,18,20H,11-12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEMTYCPJUZSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.